4,5,7-trifluoro-1H-indole-2-carboxylic acid
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Overview
Description
4,5,7-trifluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-trifluoro-1H-indole-2-carboxylic acid typically involves the use of 2,4,5-trifluorobenzoic acid as a starting material. The process includes several steps such as halogenation, cyclization, and carboxylation under controlled conditions . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to minimize by-products and maximize yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,7-trifluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4,5,7-trifluoro-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorinated structure makes it useful for probing biological systems and studying enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4,5,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6,7-trifluoro-1H-indole-2-carboxylic acid
- 5,6,7-trifluoro-1H-indole-2-carboxylic acid
Uniqueness
4,5,7-trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated indole derivatives .
Properties
CAS No. |
247564-69-8 |
---|---|
Molecular Formula |
C9H4F3NO2 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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